1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride is a synthetic organic compound classified under tetrahydronaphthylamines. This class is recognized for its diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound's chemical structure consists of a naphthalene core with various substituents that contribute to its potential bioactivity and utility in research settings.
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride typically involves several steps:
The molecular structure of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride can be represented by its molecular formula and structural components:
| Property | Data |
|---|---|
| CAS Number | 32038-43-0 |
| Molecular Formula | C20H26ClNO |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 6-methoxy-N,N,4-trimethyl-4-phenyl-2,3-dihydro-1H-naphthalen-2-amine; hydrochloride |
| InChI Key | ZGLTXHMORFHHMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CC2=C1C=C(C=C2)OC)N(C)C)C3=CC=CC=C3.Cl |
The three-dimensional conformation of this compound plays a significant role in its interaction with biological targets.
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride can participate in various chemical reactions:
The mechanism of action for 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various biological effects. Current research is focused on elucidating these pathways to better understand how this compound exerts its effects at a molecular level.
The physical and chemical properties of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride are essential for its application in scientific research:
These properties influence how the compound is used in laboratory settings and its interactions with other substances.
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride has several scientific applications:
This compound's versatility makes it an important subject of study across multiple scientific disciplines.
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: